Cas no 2680736-09-6 (ethyl 3-bromo-2-{(tert-butoxy)carbonylamino}-5-chlorobenzoate)

ethyl 3-bromo-2-{(tert-butoxy)carbonylamino}-5-chlorobenzoate 化学的及び物理的性質
名前と識別子
-
- EN300-28301717
- ethyl 3-bromo-2-{[(tert-butoxy)carbonyl]amino}-5-chlorobenzoate
- 2680736-09-6
- ethyl 3-bromo-2-{(tert-butoxy)carbonylamino}-5-chlorobenzoate
-
- インチ: 1S/C14H17BrClNO4/c1-5-20-12(18)9-6-8(16)7-10(15)11(9)17-13(19)21-14(2,3)4/h6-7H,5H2,1-4H3,(H,17,19)
- InChIKey: HKUDWJLRRRDTTA-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(C(=O)OCC)=C1NC(=O)OC(C)(C)C)Cl
計算された属性
- 精确分子量: 377.00295g/mol
- 同位素质量: 377.00295g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 6
- 複雑さ: 386
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.6
- トポロジー分子極性表面積: 64.6Ų
ethyl 3-bromo-2-{(tert-butoxy)carbonylamino}-5-chlorobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28301717-0.1g |
ethyl 3-bromo-2-{[(tert-butoxy)carbonyl]amino}-5-chlorobenzoate |
2680736-09-6 | 95.0% | 0.1g |
$817.0 | 2025-03-19 | |
Enamine | EN300-28301717-5.0g |
ethyl 3-bromo-2-{[(tert-butoxy)carbonyl]amino}-5-chlorobenzoate |
2680736-09-6 | 95.0% | 5.0g |
$2692.0 | 2025-03-19 | |
Enamine | EN300-28301717-0.05g |
ethyl 3-bromo-2-{[(tert-butoxy)carbonyl]amino}-5-chlorobenzoate |
2680736-09-6 | 95.0% | 0.05g |
$780.0 | 2025-03-19 | |
Enamine | EN300-28301717-10.0g |
ethyl 3-bromo-2-{[(tert-butoxy)carbonyl]amino}-5-chlorobenzoate |
2680736-09-6 | 95.0% | 10.0g |
$3992.0 | 2025-03-19 | |
Enamine | EN300-28301717-1.0g |
ethyl 3-bromo-2-{[(tert-butoxy)carbonyl]amino}-5-chlorobenzoate |
2680736-09-6 | 95.0% | 1.0g |
$928.0 | 2025-03-19 | |
Enamine | EN300-28301717-10g |
ethyl 3-bromo-2-{[(tert-butoxy)carbonyl]amino}-5-chlorobenzoate |
2680736-09-6 | 10g |
$3992.0 | 2023-09-07 | ||
Enamine | EN300-28301717-0.5g |
ethyl 3-bromo-2-{[(tert-butoxy)carbonyl]amino}-5-chlorobenzoate |
2680736-09-6 | 95.0% | 0.5g |
$891.0 | 2025-03-19 | |
Enamine | EN300-28301717-2.5g |
ethyl 3-bromo-2-{[(tert-butoxy)carbonyl]amino}-5-chlorobenzoate |
2680736-09-6 | 95.0% | 2.5g |
$1819.0 | 2025-03-19 | |
Enamine | EN300-28301717-5g |
ethyl 3-bromo-2-{[(tert-butoxy)carbonyl]amino}-5-chlorobenzoate |
2680736-09-6 | 5g |
$2692.0 | 2023-09-07 | ||
Enamine | EN300-28301717-0.25g |
ethyl 3-bromo-2-{[(tert-butoxy)carbonyl]amino}-5-chlorobenzoate |
2680736-09-6 | 95.0% | 0.25g |
$855.0 | 2025-03-19 |
ethyl 3-bromo-2-{(tert-butoxy)carbonylamino}-5-chlorobenzoate 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
ethyl 3-bromo-2-{(tert-butoxy)carbonylamino}-5-chlorobenzoateに関する追加情報
Ethyl 3-Bromo-2-{(tert-Butoxy)carbonylamino}-5-Chlorobenzoate: A Comprehensive Overview
Ethyl 3-bromo-2-{(tert-butoxy)carbonylamino}-5-chlorobenzoate, with CAS No 2680736-09-6, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which incorporates a benzoate ester group, a tert-butoxy carbonyl amino group, and halogen substituents. The combination of these functional groups makes it a versatile building block for various chemical transformations and applications.
The synthesis of ethyl 3-bromo-2-{(tert-butoxy)carbonylamino}-5-chlorobenzoate typically involves multi-step reactions, including nucleophilic substitutions, amide formations, and esterifications. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses of this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly enhance the yield and purity of this compound, making it more accessible for large-scale production.
In terms of applications, ethyl 3-bromo-2-{(tert-butoxy)carbonylamino}-5-chlorobenzoate has been extensively studied for its potential in drug discovery. The presence of the tert-butoxy carbonyl amino group renders this compound amenable to bioisosteric replacements, which are crucial in optimizing pharmacokinetic properties such as solubility and bioavailability. Recent studies have demonstrated its utility as a precursor for developing inhibitors of kinase enzymes, which are implicated in various diseases including cancer and inflammatory disorders.
Beyond pharmaceutical applications, this compound has also found relevance in materials science. The bromine and chlorine substituents on the aromatic ring make it an ideal candidate for polymerization reactions, particularly in the synthesis of high-performance polymers with tailored electronic properties. Researchers have explored its use as a monomer in the production of polyamides and polyurethanes, which exhibit exceptional thermal stability and mechanical strength.
Moreover, ethyl 3-bromo-2-{(tert-butoxy)carbonylamino}-5-chlorobenzoate has been employed as a catalyst in organic synthesis. Its ability to act as both a directing group and a leaving group makes it a valuable intermediate in constructing complex molecular architectures. Recent findings highlight its role in facilitating Suzuki-Miyaura couplings and Heck reactions, which are pivotal in constructing biaryl compounds with high enantioselectivity.
The structural versatility of this compound is further underscored by its ability to undergo various post-synthetic modifications. For example, the tert-butoxy carbonyl amino group can be readily deprotected under mild acidic conditions to yield free amines, which can then be functionalized for diverse applications. This level of modularity has positioned ethyl 3-bromo-2-{(tert-butoxy)carbonylamino}-5-chlorobenzoate as a key intermediate in combinatorial chemistry libraries.
From an environmental standpoint, researchers have investigated the biodegradability and eco-friendliness of ethyl 3-bromo-2-{(tert-butoxy)carbonylamino}-5-chlorobenzoate. Studies suggest that under specific microbial conditions, this compound can undergo enzymatic degradation, reducing its persistence in natural ecosystems. This insight is particularly valuable for industries seeking to develop sustainable chemical processes.
In conclusion, ethyl 3-bromo-2-{(tert-butoxy)carbonylamino}-5-chlorobenzoate (CAS No 2680736-09-6) stands out as a multifaceted compound with applications spanning drug discovery, materials science, and catalysis. Its unique combination of functional groups and structural flexibility continues to drive innovative research across various disciplines. As advancements in synthetic methodologies and application development progress, this compound is poised to play an even more significant role in shaping future chemical innovations.
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